[1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-15-12-6-4-8-16(10-12)9-11-5-2-3-7-13(11)14;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWVKBDGMLEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Chloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₄H₁₈ClN·HCl
- Molecular Weight : 273.26 g/mol
This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities.
The primary mechanism of action for this compound appears to involve the inhibition of Class I PI3-kinase enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, survival, and metabolism. Inhibition of these enzymes can lead to reduced tumor cell proliferation and potential therapeutic benefits in cancer treatment.
Key Findings:
- Inhibition of PI3K : The compound exhibits selective inhibitory activity against Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, which are implicated in various cancers and inflammatory diseases .
- Anti-tumor Activity : Studies have shown that compounds with similar structures possess significant anti-tumor effects by blocking pathways that lead to uncontrolled cell proliferation .
Biological Activity Against Pathogens
In addition to its anti-cancer properties, this compound has been evaluated for its antibacterial activity.
Antimicrobial Efficacy
Recent studies have indicated that piperidine derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness against resistant strains.
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 4PP-1 | Staphylococcus aureus | 6.3 |
| AAP | Escherichia coli | 23 |
| AMQ-5 | Mycobacterium tuberculosis | 7.8 |
These findings highlight the compound's potential as a lead candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of compounds related to this compound.
- Cancer Treatment : A study demonstrated that piperidine derivatives could significantly inhibit tumor growth in preclinical models by targeting the PI3K pathway. The results indicated a dose-dependent response with notable reductions in tumor size compared to control groups .
- Antibacterial Screening : High-throughput screening of a library of piperidine compounds revealed several candidates with MIC values below 20 µM against Mycobacterium tuberculosis, indicating strong potential for treating resistant infections .
- Safety Profile : In vitro cytotoxicity assays conducted on HepG2 liver cells showed that many derivatives had acceptable toxicity profiles, suggesting they could be developed into safe therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl/Pyridinyl Group
Methyl-[1-(4-Methyl-benzyl)-piperidin-3-yl]-amine Hydrochloride (CAS 1289387-29-6)
- Molecular Formula : C₁₄H₂₃ClN₂
- Molecular Weight : 254.8 g/mol
- Key Difference : The 4-methylbenzyl group replaces the 2-chlorobenzyl substituent.
- Implications : The electron-donating methyl group may enhance lipophilicity compared to the electron-withdrawing chlorine in the target compound. This could alter membrane permeability or metabolic oxidation pathways .
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine Hydrochloride
- Key Difference : A pyridine ring replaces the benzene ring, with a chlorine at the 6-position.
- The chloro-pyridine moiety may also influence target selectivity in kinase or neurotransmitter receptor interactions .
Variations in Piperidine Substitution Position
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine Hydrochloride (CAS 1803599-54-3)
- Molecular Formula : C₁₅H₂₀ClN₃O
- Molecular Weight : 293.8 g/mol
- Key Difference : The methylamine group is at the 4-position of piperidine, and a phenyl-oxazole substituent replaces the benzyl group.
- Implications : The oxazole’s heterocyclic nature may enhance π-π stacking interactions with aromatic residues in biological targets. The 4-amine position could alter conformational flexibility compared to the 3-substituted target compound .
Aliphatic vs. Aromatic Substituents
((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylMethyl-aMine Hydrochloride (CAS 1353991-01-1)
- Key Difference : A conjugated butenyl-phenyl chain replaces the benzyl group.
- The (E)-stereochemistry could also influence binding pocket compatibility .
Physicochemical and Structural Comparison Table
Discussion of Substituent Effects
- Heterocyclic vs. Benzyl : Pyridine or oxazole substituents (e.g., ) introduce nitrogen atoms that could form hydrogen bonds, improving target specificity but possibly reducing blood-brain barrier penetration.
- Steric Considerations : Bulky substituents like the butenyl-phenyl chain () may limit access to buried binding pockets, whereas compact groups like methylamine optimize steric compatibility.
Preparation Methods
Formation of the Piperidine Intermediate
The synthesis begins with the preparation of a piperidine scaffold. A common precursor, methyl nipecotate, undergoes N-benzylation using 2-chlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN) at 30–40°C for 16–30 hours. This step achieves a 73–75% yield, with the reaction monitored via thin-layer chromatography (TLC).
Reduction to Primary Amine
The amide is reduced to the primary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 60°C for 6 hours. This method avoids hazardous reagents like lithium aluminum hydride (LiAlH₄), enhancing safety without compromising yield (70–75%).
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity.
Optimization Strategies
Solvent and Temperature Effects
-
Solvent Selection : Dichloromethane (DCM) and toluene are preferred for benzylation due to their inertness and ability to dissolve aromatic intermediates. ACN is optimal for SN2 reactions, as seen in N-benzylation.
-
Temperature Control : Maintaining 0–5°C during amine coupling minimizes side reactions, while reflux conditions (60–100°C) accelerate hydrolysis and reduction.
Chiral Resolution
For enantiomerically pure products, L-di-p-toluoyltartaric acid resolves racemic mixtures. This method increases chiral purity from 95.2% to 99.8%, critical for pharmaceutical applications.
Comparative Analysis of Methods
Mechanistic Insights
Benzylation Kinetics
The nucleophilic substitution of 2-chlorobenzyl bromide with piperidine follows second-order kinetics , with rate constants dependent on solvent polarity. Polar aprotic solvents like DMF accelerate the reaction by stabilizing transition states.
Reductive Amination
In Route B, imine formation precedes reduction. NaBH₄ selectively reduces the C=N bond without affecting aromatic chloro groups, a advantage over catalytic hydrogenation, which risks dehalogenation.
Industrial Scalability
Route C’s one-pot Curtius rearrangement (using DPPA and triethylamine) simplifies large-scale synthesis by eliminating intermediate isolation. This method achieves 60% yield with minimal phosphorous impurities, favorable for Good Manufacturing Practice (GMP) .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
